Diminutol

Vue d'ensemble

Description

Diminutol is a cell-permeable purine analog that inhibits NQ01 and blocks mitotic spindle assembly.

This compound is a cell-permeable purine derivative that inhibits the NADP-dependent oxidoreductase, NQO1 (Ki = 1.72 µM), to destabilize microtubules and disrupt mitosis. At 50 µM, it directly affects tubulin polymerization in Xenopus egg extracts without interfering with the activity of Cdk1, DNA replication, or actin polymerization.

Activité Biologique

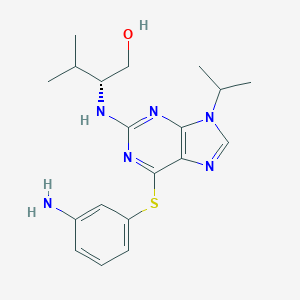

Diminutol, chemically known as 2-(1R-isopropyl-2-hydroxyethylamino)-6-(3-aminophenylthio)-9-isopropylpurine, is a purine analog that has garnered attention for its biological activities, particularly as an inhibitor of NADP-dependent quinone oxidoreductase (NQO1). This compound's interactions with cellular mechanisms, especially in the context of cancer biology and microtubule dynamics, are of significant interest in the field of medicinal chemistry.

This compound primarily functions by inhibiting NQO1, an enzyme involved in cellular redox processes and microtubule morphogenesis. The inhibition occurs through competitive binding with NAD(P)H, which is critical for the enzyme's catalytic activity. Studies indicate that this compound not only inhibits NQO1 but also disrupts microtubule polymerization, thereby affecting cell division processes. This dual action positions this compound as a potential therapeutic agent in cancer treatment by targeting both metabolic and structural components of cancer cells .

Inhibition of NQO1

Research has demonstrated that this compound effectively inhibits NQO1 activity. In a study involving BxPc-3 human pancreatic cancer cells, this compound was shown to prevent microtubule polymerization while also inhibiting NQO1's catalytic function. This was evidenced by the competitive binding assays that highlighted this compound's role as an effective NQO1 inhibitor .

Case Studies and Clinical Implications

A series of case studies have been conducted to evaluate the therapeutic potential of this compound. These studies focus on its efficacy in various cancer models, particularly those resistant to conventional therapies. The findings suggest that this compound may enhance the effectiveness of existing treatments by overcoming resistance mechanisms linked to NQO1 activity .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Effect |

|---|---|---|

| NQO1 Inhibition | Competitive binding with NAD(P)H | Reduced enzyme activity |

| Microtubule Disruption | Inhibition of polymerization | Impaired cell division |

| Antioxidant Activity | Protection against oxidative stress | Potentially reduced tumor growth |

Safety and Toxicology

According to safety data sheets, this compound is classified as non-toxic under standard handling conditions. It does not exhibit harmful effects when used according to specifications, making it a candidate for further research in therapeutic applications without significant safety concerns .

Propriétés

IUPAC Name |

(2R)-2-[[6-(3-aminophenyl)sulfanyl-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6OS/c1-11(2)15(9-26)22-19-23-17-16(21-10-25(17)12(3)4)18(24-19)27-14-7-5-6-13(20)8-14/h5-8,10-12,15,26H,9,20H2,1-4H3,(H,22,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQYQPZBKDUXKS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC2=C(C(=N1)SC3=CC=CC(=C3)N)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC2=C(C(=N1)SC3=CC=CC(=C3)N)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587896 | |

| Record name | (2R)-2-({6-[(3-Aminophenyl)sulfanyl]-9-(propan-2-yl)-9H-purin-2-yl}amino)-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361431-33-6 | |

| Record name | (2R)-2-({6-[(3-Aminophenyl)sulfanyl]-9-(propan-2-yl)-9H-purin-2-yl}amino)-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.